

# physical and chemical properties of 2-Chloro-3-methylbenzaldehyde

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## Compound of Interest

Compound Name: 2-Chloro-3-methylbenzaldehyde

Cat. No.: B1591033

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An In-depth Technical Guide to **2-Chloro-3-methylbenzaldehyde** for Scientific Professionals

## Introduction

**2-Chloro-3-methylbenzaldehyde**, identified by the CAS Number 61563-28-8, is a disubstituted aromatic aldehyde.<sup>[1][2]</sup> As a member of the benzaldehyde family, it possesses a formyl group (-CHO) attached to a benzene ring, which is further substituted with a chlorine atom and a methyl group. This specific substitution pattern imparts a unique reactivity profile, making it a valuable intermediate in various fields of organic synthesis. Its utility is particularly noted in the development of pharmaceuticals, agrochemicals, and other fine chemicals where precise molecular architecture is paramount. This guide provides a comprehensive overview of its physicochemical properties, spectral characteristics, synthesis, reactivity, and safety protocols, tailored for researchers and professionals in drug development.

## Physicochemical and Computed Properties

The physical and chemical properties of a compound are fundamental to its application in synthetic chemistry, dictating solubility, reactivity, and handling requirements. The properties of **2-Chloro-3-methylbenzaldehyde** are summarized below.

Property	Value	Source
IUPAC Name	2-chloro-3-methylbenzaldehyde	[1]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> ClO	[1][2]
Molecular Weight	154.59 g/mol	[1]
CAS Number	61563-28-8	[1][2][3][4]
Physical Form	Solid, Semi-Solid, or Liquid	
Solubility	Very slightly soluble (0.17 g/L at 25 °C)	[2]
Topological Polar Surface Area	17.1 Å <sup>2</sup>	[1]
XLogP3-AA	2.4	[1]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	1	[2]
Rotatable Bond Count	1	[2]

Canonical SMILES:CC1=C(C(=CC=C1)C=O)Cl[1]

InChI Key:LGOLMLQWRYFRHP-UHFFFAOYSA-N[1]

## Synthesis and Chemical Reactivity

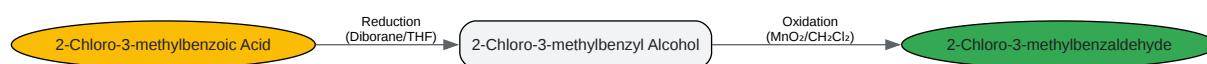
### Synthetic Pathway

A common and reliable method for the synthesis of **2-Chloro-3-methylbenzaldehyde** involves a two-step process starting from 2-Chloro-3-methylbenzoic acid. This pathway leverages standard, well-understood organic transformations.

- **Reduction of the Carboxylic Acid:** The initial step is the reduction of 2-Chloro-3-methylbenzoic acid to the corresponding benzyl alcohol. This is effectively achieved using a reducing agent like diborane in an appropriate solvent such as tetrahydrofuran (THF).[5]

- Oxidation of the Alcohol: The resulting 2-chloro-3-methylbenzyl alcohol is then oxidized to the target aldehyde.[5] A selective oxidizing agent, such as activated manganese dioxide ( $\text{MnO}_2$ ) in a solvent like methylene chloride, is employed to prevent over-oxidation to the carboxylic acid.[5][6]

The workflow for this synthesis is illustrated below.



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Caption: Synthetic route to **2-Chloro-3-methylbenzaldehyde**.

## Chemical Reactivity

The reactivity of **2-Chloro-3-methylbenzaldehyde** is dominated by the aldehyde functional group, with the chloro and methyl substituents influencing the reactivity of the aromatic ring.

- Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 2-Chloro-3-methylbenzoic acid, using common oxidizing agents like potassium permanganate or chromium trioxide.[6][7]
- Reduction: The aldehyde can be reduced to 2-chloro-3-methylbenzyl alcohol via agents such as sodium borohydride or lithium aluminum hydride.[7][8]
- Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to nucleophilic attack. This makes it a key substrate for forming C-C and C-N bonds through reactions like Wittig olefination, aldol condensations, and the formation of imines (Schiff bases) with primary amines.[9] These reactions are fundamental to its role as a building block in synthesizing more complex molecular scaffolds.
- Aromatic Substitution: The formyl and chloro groups are electron-withdrawing and deactivating, while the methyl group is weakly activating. The interplay of these groups directs incoming electrophiles in electrophilic aromatic substitution reactions.

## Applications in Drug Discovery and Development

Substituted benzaldehydes are critical synthons in medicinal chemistry. While specific applications of **2-Chloro-3-methylbenzaldehyde** are often proprietary or part of broader patent literature, its structure is analogous to intermediates used in the synthesis of bioactive heterocycles.<sup>[1]</sup><sup>[10]</sup> For instance, substituted benzaldehydes are key precursors for quinazolinone scaffolds, which are known to exhibit a wide range of biological activities, including sedative-hypnotic and anticonvulsant effects.<sup>[11]</sup> The reaction of a substituted benzaldehyde with a 2-aminobenzamide derivative is a common strategy for building the quinazolinone ring system.<sup>[11]</sup> The unique substitution pattern of **2-Chloro-3-methylbenzaldehyde** allows for the introduction of specific steric and electronic features into a target molecule, enabling fine-tuning of its pharmacological properties.

## Analytical Characterization (Spectral Data)

Accurate characterization is crucial for confirming the identity and purity of synthetic intermediates. The expected spectral data for **2-Chloro-3-methylbenzaldehyde** are as follows:

- <sup>1</sup>H NMR:** The proton NMR spectrum is expected to show a distinct singlet for the aldehyde proton (-CHO) at approximately 9.5-10.5 ppm. The aromatic protons will appear in the 7.0-8.0 ppm region, with splitting patterns dictated by their positions relative to the substituents. A singlet corresponding to the three methyl (-CH<sub>3</sub>) protons would be expected in the upfield region, typically around 2.2-2.6 ppm.
- <sup>13</sup>C NMR:** The carbon NMR would feature a characteristic signal for the carbonyl carbon of the aldehyde at around 190-200 ppm.<sup>[12]</sup> Aromatic carbons would resonate between 120-150 ppm, and the methyl carbon would appear upfield, around 15-25 ppm.<sup>[12]</sup>
- Mass Spectrometry (MS):** The mass spectrum will show a molecular ion peak (M<sup>+</sup>) corresponding to the molecular weight. Due to the natural isotopic abundance of chlorine (<sup>35</sup>Cl and <sup>37</sup>Cl in an approximate 3:1 ratio), a characteristic M+2 peak, about one-third the intensity of the M<sup>+</sup> peak, is expected, confirming the presence of a single chlorine atom.
- Infrared (IR) Spectroscopy:** The IR spectrum will be dominated by a strong, sharp absorption band around 1700 cm<sup>-1</sup> due to the C=O stretching of the aldehyde group. C-H stretching vibrations for the aromatic ring and the aldehyde proton will also be present.

## Safety, Handling, and Storage

### Hazard Identification

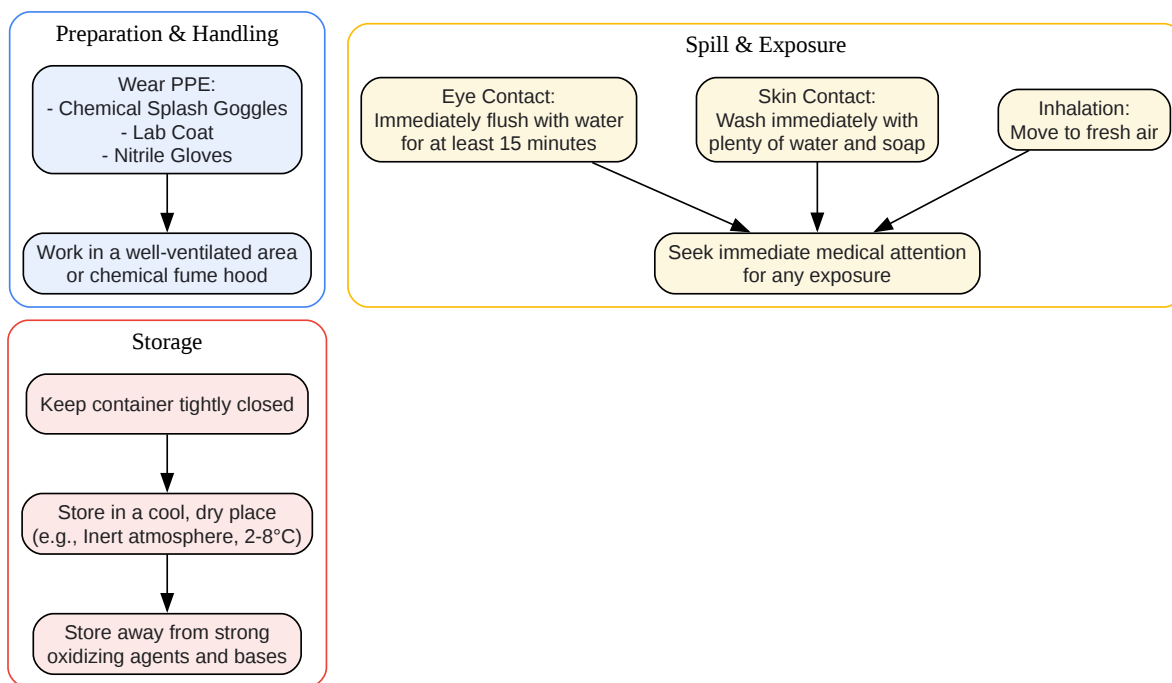
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-Chloro-3-methylbenzaldehyde** is associated with the following hazards:

- H302: Harmful if swallowed.[\[1\]](#)
- H315: Causes skin irritation.[\[1\]](#)
- H319: Causes serious eye irritation.[\[1\]](#)
- H335: May cause respiratory irritation.[\[1\]](#)

The signal word for this compound is "Warning".[\[1\]](#)

### Recommended Protocols

The following workflow outlines the essential safety measures for handling this compound in a laboratory setting.



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Caption: Recommended safety and handling workflow.

- Engineering Controls: Handle the product exclusively in a closed system or provide appropriate exhaust ventilation, such as a chemical fume hood.[13]
- Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical-resistant gloves, a lab coat, and splash goggles.[14] If ventilation is inadequate, a certified vapor respirator should be used.[14]

- Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and strong bases.[13] For long-term stability, storage under an inert atmosphere (like nitrogen) at refrigerated temperatures (2-8°C) is recommended.
- First Aid:
  - Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, keeping eyelids open. Seek immediate medical attention.[14]
  - Skin Contact: Wash the affected area immediately and thoroughly with soap and water. If irritation persists, seek medical attention.[14]
  - Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[14]
  - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

## Conclusion

**2-Chloro-3-methylbenzaldehyde** is a versatile chemical intermediate with a well-defined physicochemical profile. Its utility in organic synthesis, particularly as a precursor for complex molecular architectures relevant to the pharmaceutical industry, is significant. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for its safe and effective use in research and development.

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## References

- 1. 2-Chloro-3-methylbenzaldehyde | C<sub>8</sub>H<sub>7</sub>ClO | CID 14492779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]
- 3. 2-Chloro-3-methylbenzaldehyde | CAS#:61563-28-8 | Chemsrce [chemsrc.com]
- 4. keyorganics.net [keyorganics.net]
- 5. prepchem.com [prepchem.com]
- 6. 2-Amino-5-chloro-3-methylbenzaldehyde | 151446-29-6 | Benchchem [benchchem.com]
- 7. Buy 3-Methylbenzaldehyde | 620-23-5 [smolecule.com]
- 8. Buy 2-Chloro-3-(methylsulfanyl)benzaldehyde [smolecule.com]
- 9. ojs.wiserpub.com [ojs.wiserpub.com]
- 10. 2-Chloro-5-methylbenzaldehyde | C<sub>8</sub>H<sub>7</sub>ClO | CID 15647278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. fishersci.com [fishersci.com]
- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]
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